

Carcinogenicity of Allyl Isovalerate in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl isovalerate*

Cat. No.: *B1212447*

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Abstract

This technical guide provides an in-depth analysis of the carcinogenicity studies of **allyl isovalerate** conducted in animal models, primarily focusing on the comprehensive bioassay performed by the U.S. National Toxicology Program (NTP). **Allyl isovalerate**, a synthetic flavoring and fragrance ingredient, was evaluated for its carcinogenic potential in F344/N rats and B6C3F1 mice through 2-year gavage studies. The NTP concluded that under the conditions of these studies, there was evidence of carcinogenic activity, with increased incidences of mononuclear cell leukemia in male rats and malignant lymphomas in female mice. This guide synthesizes the key findings, presents detailed quantitative data in tabular format, outlines the experimental methodologies, and visualizes the toxicological assessment workflow and metabolic pathways.

Introduction

Allyl isovalerate (CAS No. 2835-39-4) is a colorless liquid with a fruity, apple-like odor, used in the formulation of flavorings for food products and as a fragrance component in cosmetics, lotions, and perfumes.[1] Given its potential for human exposure, the National Toxicology Program (NTP) conducted extensive toxicological and carcinogenicity studies to assess its long-term health effects.[2] The primary study, a 2-year gavage bioassay in rats and mice (NTP Technical Report 253), forms the basis of our current understanding of the carcinogenic potential of this compound.[2] This document serves as a technical resource for researchers

and professionals in drug development and chemical safety assessment, providing a detailed examination of these pivotal studies.

Two-Year Carcinogenesis Bioassay

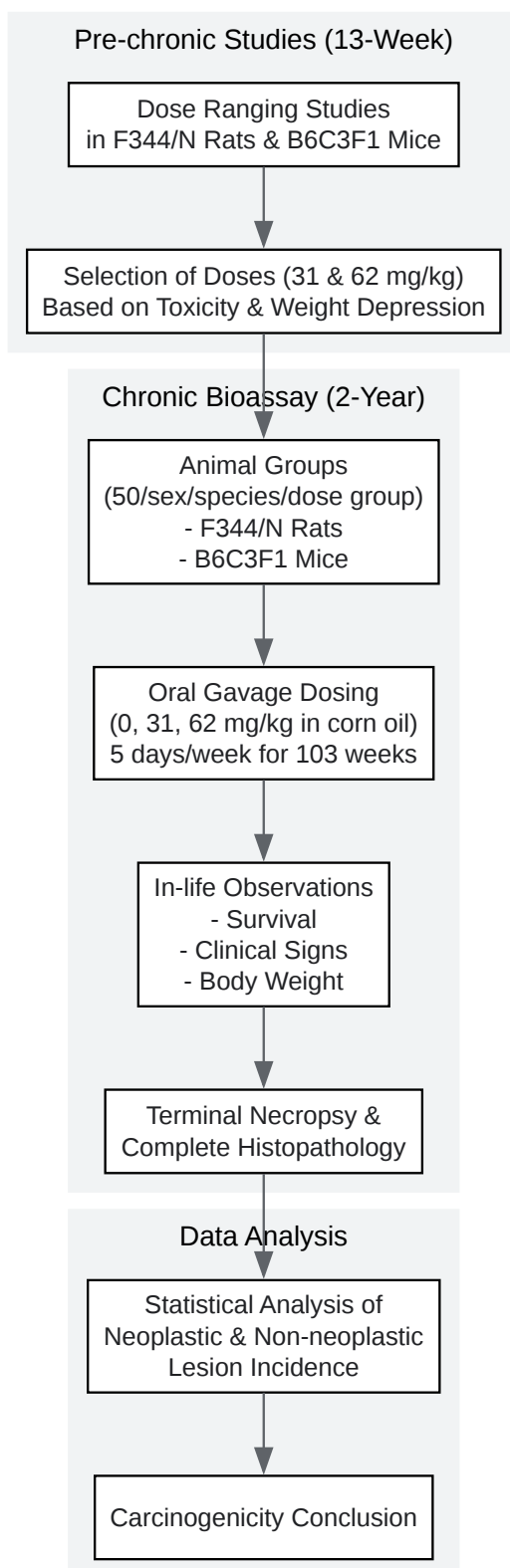
The cornerstone of **allyl isovalerate**'s carcinogenicity assessment is the 2-year (103-week) study conducted by the NTP. The study was designed to evaluate the chronic toxicity and carcinogenic potential of **allyl isovalerate** when administered orally to rats and mice.[\[2\]](#)

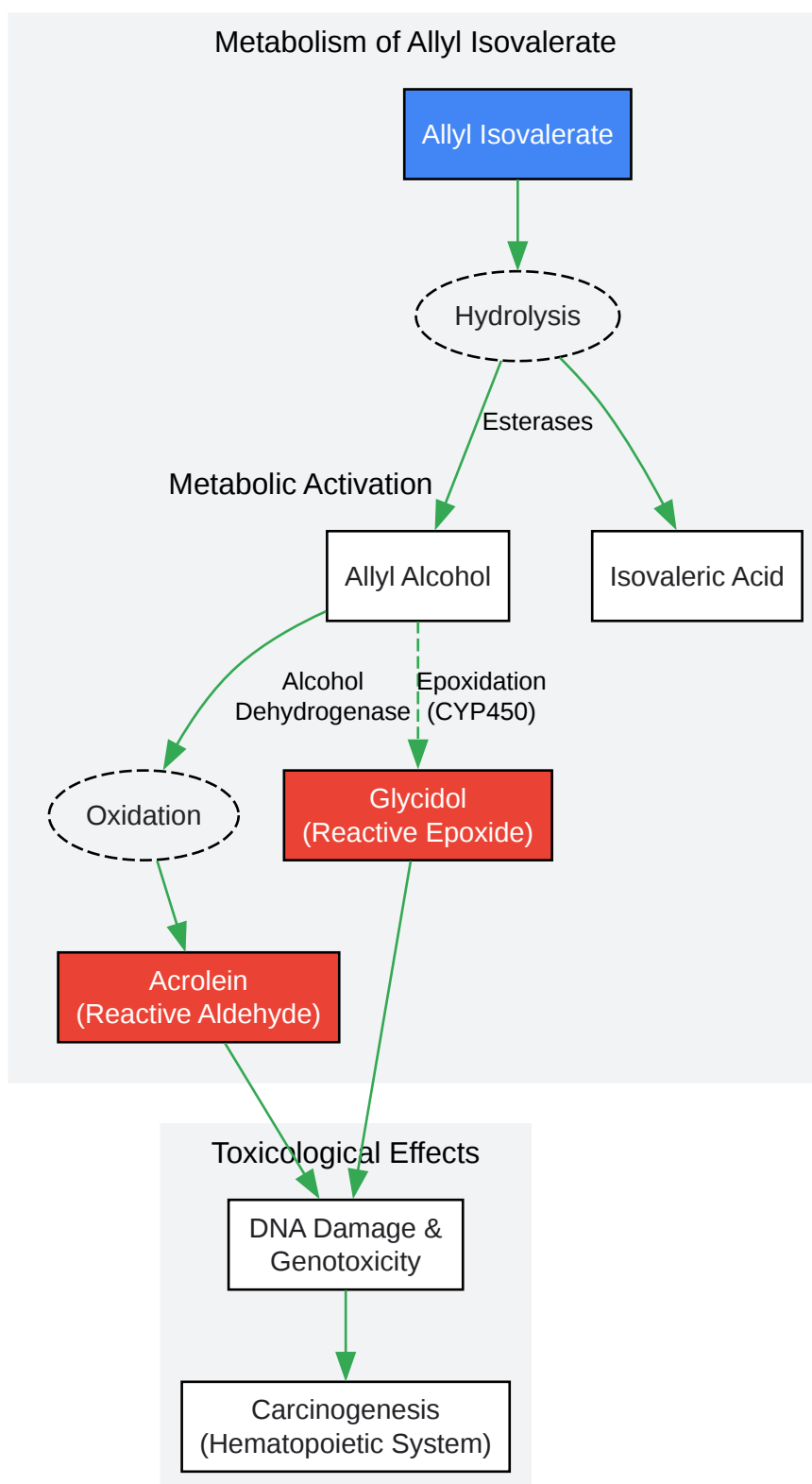
Experimental Protocols

A summary of the experimental design for the 2-year gavage studies is provided below. The doses for these studies were selected based on the findings of prior 13-week studies, where chemically-induced toxic effects and depressed weight gains were observed at higher concentrations.[\[2\]](#)

- Test Substance: **Allyl isovalerate** (96% pure) in corn oil.[\[2\]](#)
- Animal Species and Strain:
 - Rats: F344/N[\[2\]](#)
 - Mice: B6C3F1[\[2\]](#)
- Group Size: 50 males and 50 females per group.[\[2\]](#)
- Administration Route: Oral gavage.[\[2\]](#)
- Dosage Levels:
 - Control: Corn oil vehicle only[\[2\]](#)
 - Low Dose: 31 mg/kg body weight[\[2\]](#)
 - High Dose: 62 mg/kg body weight[\[2\]](#)
- Dosing Schedule: Five days per week for 103 weeks.[\[2\]](#)

- Observations: Animals were monitored for survival and clinical signs of toxicity. Body weights were recorded periodically. A complete histopathological examination was performed on all animals at the end of the study.[2]





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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Abstract for TR-253 [ntp.niehs.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com